molecular formula C15H28BNO6 B2552094 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1809639-07-3

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No.: B2552094
CAS No.: 1809639-07-3
M. Wt: 329.2
InChI Key: DYJYKMFLOJWHRL-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a bifunctional compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl ester, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This structure enables dual reactivity: the Boc group serves as a protective handle for amines in peptide synthesis, while the boronate facilitates cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO6/c1-13(2,3)21-12(19)17-10(11(18)20-8)9-16-22-14(4,5)15(6,7)23-16/h10H,9H2,1-8H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYKMFLOJWHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Protection of the amino group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) protection to form the Boc-protected amino acid.

  • Introduction of the boronic ester group: The carboxylic acid group of the Boc-protected amino acid is converted to a boronic ester using a boronic acid derivative and a suitable coupling reagent.

  • Methylation: The resulting boronic ester is then methylated to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The compound can be reduced to remove the boronic ester group.

  • Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

  • Oxidation: Boronic acids

  • Reduction: Amino alcohols

  • Substitution: Biaryls or styrenes

Scientific Research Applications

The compound Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a complex organic molecule with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications in medicinal chemistry and organic synthesis.

General Synthesis Steps

  • Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
  • Formation of Dioxaborolane : The dioxaborolane moiety is introduced through methods involving boronic acids or esters.
  • Coupling Reactions : The final product is obtained through coupling reactions that link the protected amino acid with other functional groups.

Medicinal Chemistry

This compound is of particular interest in medicinal chemistry due to its potential as a prodrug. Prodrugs are compounds that undergo metabolic conversion to become pharmacologically active. This compound's structure allows it to interact with specific biological pathways, influencing processes such as cell proliferation and apoptosis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of various derivatives that can be utilized in drug discovery and development. The dioxaborolane moiety can participate in cross-coupling reactions, making it valuable for creating complex molecular architectures.

Research and Development

In research settings, this compound can be used to investigate new synthetic methodologies or explore biological activities related to its structure. Its ability to form stable complexes with other molecules makes it a candidate for studying interactions within biological systems.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its participation in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The Boc-protected amino group ensures that the amino functionality remains intact during the reaction, allowing for further functionalization.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The compound targets the palladium catalyst, facilitating the formation of biaryl compounds.

  • Boronic Acid Formation: The oxidation of the boronic ester group targets the formation of boronic acids, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

Structural Analogs with Boronate Moieties

Compound S16 (Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate)
  • Structural Features: Incorporates an indolyl-boronate group instead of a propanoate-linked boronate.
  • Key Properties: Solid-state stability, confirmed by NMR and IR.
  • Applications : Used in cross-coupling reactions to generate boronated indole derivatives for drug discovery .
Compound 1.70 (Methyl 2-((tert-butoxycarbonyl)amino)-3-(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate)
  • Structural Features : Boronate at the 7-position of indole.
  • Synthesis : Requires iridium catalysts and elevated temperatures (60°C), similar to the target compound .
  • Reactivity : The indole’s electron-rich environment modulates boronate reactivity in Suzuki couplings compared to aliphatic boronates .
Methyl 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroindolizine-1-carboxylate
  • Structural Features : Boronate on a tetrahydroindolizine scaffold.

Non-Boronated Analogs

Methyl 2-(tert-Butoxycarbonylamino)propanoate
  • Structural Features : Lacks the boronate group.
  • Applications: Primarily used in solid-phase peptide synthesis (SPPS) as a Boc-protected amino acid building block .
  • Stability : Hydrolyzes more readily under basic conditions compared to boronated analogs due to the absence of the electron-withdrawing boronate .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C21H32BNO6, and it has a molecular weight of approximately 405.3 g/mol. The compound features several functional groups, including a tert-butoxycarbonyl (Boc) protective group and a tetramethyl-1,3,2-dioxaborolane moiety, which are crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to participate in boron-mediated reactions. The dioxaborolane moiety is known for its role in various biochemical pathways, particularly in the functionalization of indoles and other aromatic compounds through boronation reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit anti-cancer or anti-inflammatory properties.

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activity. For instance:

  • Direct C7 Functionalization of Tryptophan : A study explored the use of boronate esters for the selective functionalization of tryptophan derivatives. This method highlighted the versatility of boron-containing compounds in synthesizing biologically relevant molecules .

Comparative Analysis

A comparative table showcasing similar compounds and their biological activities can provide insights into the potential applications of this compound:

Compound NameMolecular FormulaBiological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC19H28BNO6Anticancer activity
N-Boc-L-alanine boronic acidC10H15BNO4Enzyme inhibition
Methyl (S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoateC21H32BNO6Antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?

A common approach involves coupling tert-butyl carbamate-protected amino acids with boronate esters. For example, General Procedure 11 ( ) uses diboron reagents under mild conditions (e.g., THF solvent, 85°C, 60 hours) for boronate ester formation. Key steps include:

  • Use of Na₂SO₄ as a drying agent and diphenyl phosphate as a catalyst .
  • Purification via flash chromatography (e.g., 1:9 EtOAc:Hexanes, Rf 0.35) .
  • Characterization by ¹H, ¹³C, and ¹¹B NMR to confirm regioselectivity and purity .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, moisture-free containers due to the hydrolytic sensitivity of the dioxaborolan moiety . Avoid prolonged exposure to air, as boronate esters can oxidize or degrade under ambient conditions .

Q. What analytical methods are critical for confirming its structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butoxycarbonyl (Boc) group and boronate ester signals. ¹¹B NMR (if available) confirms boron coordination .
  • TLC : Monitor reaction progress using EtOAc:Hexanes gradients (e.g., Rf 0.35) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) from the Boc and ester groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables to optimize:

  • Catalyst Loading : Adjust diphenyl phosphate or alternative catalysts (e.g., Pd-based systems for cross-coupling) .
  • Solvent Choice : Test polar aprotic solvents (e.g., DMF) or mixed solvents to improve solubility of intermediates .
  • Temperature Control : Prolonged heating (>60 hours) at 85°C may improve conversion but risks decomposition .
  • Work-Up : Use tetrachloroethylene-d₆ for inert extraction to minimize boronate ester hydrolysis .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Purity Checks : Use HPLC (e.g., C18 columns) to rule out impurities affecting spectral clarity .
  • Comparative Analysis : Cross-reference with literature data for structurally similar boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate) .
  • Dynamic Effects : Consider rotational barriers in the Boc group that may cause signal splitting in NMR .

Q. What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-couplings?

  • Preactivation : Generate the boronic acid in situ via hydrolysis of the dioxaborolan under basic conditions .
  • Ligand Screening : Test phosphine ligands (e.g., SPhos) to enhance catalytic efficiency with Pd(0) .
  • Solvent Compatibility : Use degassed THF/H₂O mixtures to balance reactivity and boronate stability .

Q. How can computational modeling predict its reactivity in complex systems?

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states for cross-coupling reactions .
  • QSPR Models : Predict solubility or stability based on electronic descriptors (e.g., Hammett constants) .

Methodological Challenges

Q. What are the best practices for handling air-sensitive steps in its synthesis?

  • Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .
  • Pre-dry solvents over molecular sieves and use syringe pumps for reagent addition .

Q. How can this compound serve as a synthon for peptide-boronate conjugates?

  • Selective Deprotection : Remove the Boc group with TFA to expose the amino group for peptide coupling .
  • Boronate Functionalization : React with diols (e.g., pinacol) to stabilize the boronate ester for bioconjugation .

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